6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine
Description
Structural and Functional Analogies to Purine-Based Biomolecules
Thieno[3,2-d]pyrimidine derivatives are bioisosteric analogs of purines, replicating the hydrogen-bonding patterns and aromatic heterocyclic geometry of adenine and guanine. The scaffold’s thiophene ring replaces the imidazole moiety of purines, retaining a planar structure while introducing sulfur-based electronic effects that modulate binding affinity (Table 1).
Table 1: Structural Comparison of Adenine and 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine
| Feature | Adenine | This compound |
|---|---|---|
| Core Structure | Purine (imidazole + pyrimidine) | Thieno[3,2-d]pyrimidine (thiophene + pyrimidine) |
| Key Substituents | NH₂ at C6 | 4-Bromophenyl at C6, Cl at C4 |
| Hydrogen Bond Donors | 2 | 0 |
| π-Stacking Capacity | Moderate | Enhanced (due to bromophenyl group) |
This bioisosterism enables the compound to compete with purines in enzymatic active sites, particularly in kinases and folate-dependent pathways. X-ray crystallography of ATR kinase inhibitors reveals that the thieno[3,2-d]pyrimidine core occupies the adenine-binding pocket, with the 4-chloro group forming hydrophobic contacts and the 4-bromophenyl moiety extending into a secondary hydrophobic region.
Rationale for this compound as a Privileged Pharmacophore
The strategic incorporation of 4-chloro and 6-(4-bromophenyl) substituents optimizes target selectivity and potency. The chloro group at C4 enhances electron-withdrawing effects, polarizing the pyrimidine ring and strengthening hydrogen bonds with kinase catalytic lysine residues. Meanwhile, the 4-bromophenyl group at C6 introduces steric bulk and π-π stacking capabilities, improving affinity for hydrophobic subpockets in targets like AICARFTase and GARFTase (Table 2).
Table 2: Impact of Substituents on Target Engagement
Structure-activity relationship (SAR) studies demonstrate that bromine’s polarizability and size increase van der Waals interactions compared to smaller halogens, while the para position minimizes steric clashes. Hybrid derivatives leveraging this scaffold exhibit dual inhibition of ATR kinase and folate pathway enzymes, achieving synergistic antitumor effects in in vivo models. Molecular dynamics simulations further confirm that the bromophenyl group induces conformational changes in folate receptors, stabilizing high-affinity binding states.
This tailored design positions this compound as a versatile scaffold for targeting cancers with DNA repair deficiencies or upregulated folate metabolism, underscoring its centrality in structure-driven drug discovery.
Properties
IUPAC Name |
6-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIBGLMUMFTNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine typically involves the reaction of 4-bromoacetophenone with various reagents to form the desired thieno[3,2-d]pyrimidine structure. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in ethanol in the presence of a base such as sodium hydroxide . The resulting intermediate is then cyclized to form the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases for the substitution of halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thieno[3,2-d]pyrimidine derivatives with different functional groups attached to the core structure .
Scientific Research Applications
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine with structurally related compounds:
Key Differences from Pyrimidine Analogs
- Electronic Effects: Thieno[3,2-d]pyrimidines are more electron-deficient than pyrimidines due to the fused thiophene ring, enhancing SNAr reactivity at position 4 .
- Planarity: The thienopyrimidine scaffold’s planarity facilitates stacking interactions in biological targets, unlike non-fused pyrimidines .
Biological Activity
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves various chemical pathways that have been optimized for yield and purity. The compound features a thieno-pyrimidine core, which is known for its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its biological activity by influencing electronic properties and steric factors.
The mechanism of action for this compound primarily involves interaction with specific enzymes and receptors. Notably, it has been shown to inhibit enzymes associated with cell proliferation, suggesting potential as an anticancer agent. The compound may also modulate signaling pathways linked to tumor growth and survival.
3.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit substantial anticancer properties. In vitro studies have demonstrated that derivatives can significantly inhibit the growth of various cancer cell lines, including estrogen receptor-positive breast cancer (MCF7) cells. For instance, one study reported an IC50 value of 27.6 μM against the MDA-MB-231 cell line for a related thieno[3,2-d]pyrimidine derivative, suggesting promising cytotoxic potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 27.6 |
| Related Derivative | MCF7 | Not specified |
3.2 Antimicrobial Activity
The antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives has also been explored. Studies have shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism likely involves disruption of bacterial lipid biosynthesis or interference with metabolic pathways essential for microbial survival .
4. Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of substituents on the thieno-pyrimidine scaffold in enhancing biological activity. Electron-withdrawing groups like bromine and chlorine are critical in increasing the potency of these compounds against cancer cells.
Key Findings:
- Substitution at the 4-position with bromophenyl enhances anticancer activity.
- Electron-withdrawing groups improve binding affinity to target enzymes.
- Modifications in the thieno ring can lead to variations in both efficacy and selectivity.
5. Case Studies
Several studies have documented the biological activities of thieno[3,2-d]pyrimidines:
- Study A : Investigated the cytotoxic effects on various cancer cell lines, demonstrating selective activity against estrogen receptor-positive breast cancer cells.
- Study B : Evaluated antimicrobial properties against a panel of pathogens, revealing broad-spectrum activity that supports further development for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
